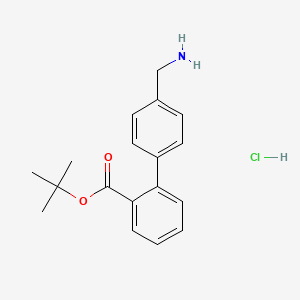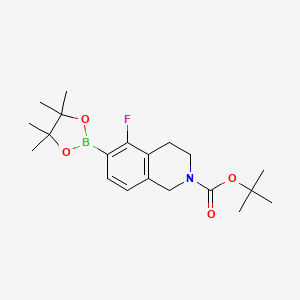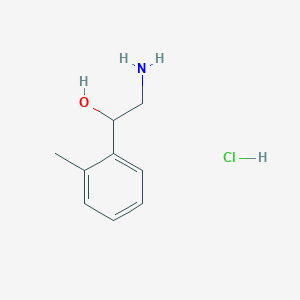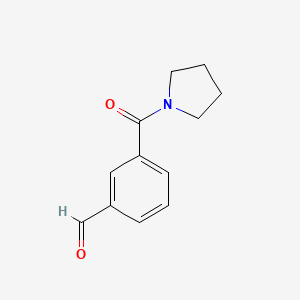
3-(3-Nitrophenoxy)propylamine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Nitrophenoxy)propylamine hydrochloride is a chemical compound with the molecular formula C9H13ClN2O3. It is a derivative of propylamine, where the amine group is attached to a 3-nitrophenoxy group. This compound is often used in various chemical and biological research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenoxy)propylamine hydrochloride typically involves the reaction of 3-nitrophenol with 3-chloropropylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Nitrophenoxy)propylamine hydrochloride may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Nitrophenoxy)propylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Reduction: 3-(3-Aminophenoxy)propylamine.
Substitution: Various substituted amines depending on the nucleophile used.
Hydrolysis: 3-Nitrophenol and propylamine.
Aplicaciones Científicas De Investigación
3-(3-Nitrophenoxy)propylamine hydrochloride is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study the interactions of amine-containing compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its amine functionality.
Industry: Used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 3-(3-Nitrophenoxy)propylamine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the nitrophenoxy group can participate in electron transfer reactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Nitrophenoxy)propylamine hydrochloride
- 3-(2-Nitrophenoxy)propylamine hydrochloride
- 3-(3-Nitrophenoxy)ethylamine hydrochloride
Uniqueness
3-(3-Nitrophenoxy)propylamine hydrochloride is unique due to the position of the nitro group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical reactivity compared to its analogs.
Propiedades
IUPAC Name |
3-(3-nitrophenoxy)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c10-5-2-6-14-9-4-1-3-8(7-9)11(12)13;/h1,3-4,7H,2,5-6,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLRWUIPQFYHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,5-Bis[(boc-amino)methyl]-benzoic acid](/img/structure/B8097124.png)







